2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and tetrahydrothieno rings suggests that this compound may have a planar structure. The chlorine atom attached to the benzamido group could potentially participate in halogen bonding, influencing the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group is known to participate in a variety of reactions, including nucleophilic acyl substitution and condensation reactions . The pyridine ring can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and stability .Scientific Research Applications
Phenolic Compounds in Pharmacology
Phenolic compounds, such as chlorogenic acid (CGA), are recognized for their diverse pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity. This highlights the importance of phenolic compounds in developing therapeutic agents for a range of diseases (Naveed et al., 2018).
Substituted Tetrahydropyrimidine Derivatives
Substituted 1,2,3,4 tetrahydropyrimidine derivatives have demonstrated in vitro anti-inflammatory activity, which underscores the therapeutic potential of such compounds in designing new anti-inflammatory drugs. The synthesis and characterization of these derivatives provide insights into the structure-activity relationship critical for drug development (Gondkar, Deshmukh, & Chaudhari, 2013).
Phenothiazines and Their Biological Activities
Recent studies on phenothiazine derivatives have revealed a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The modification of phenothiazines has led to compounds with significant therapeutic potential, demonstrating the importance of heterocyclic compounds in medicinal chemistry (Pluta, Morak-Młodawska, & Jeleń, 2011).
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, especially those containing pyridine, imidazole, and pyrimidine rings, are crucial in the design of CNS acting drugs. These compounds serve as lead molecules for synthesizing new drugs with potential CNS activities, indicating the vast scope of heterocyclic chemistry in drug discovery and development (Saganuwan, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidines, have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation .
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thienopyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thienopyridine molecule .
Cellular Effects
Thienopyridines have been found to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thienopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S.ClH/c1-20-7-6-11-12(8-20)23-16(13(11)14(18)21)19-15(22)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H2,18,21)(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDCLFYOWMPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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